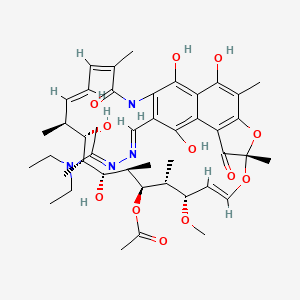
Rolitetracycline
Vue d'ensemble
Description
La rolitetracycline est un antibiotique tétracycline à large spectre semi-synthétique. Elle est dérivée de la tétracycline par une réaction de Mannich impliquant la pyrrolidine et le formaldéhyde. La this compound est principalement utilisée comme médicament antibactérien, inhibiteur de la synthèse protéique, médicament antiprotozoaire et promédicament .
Applications De Recherche Scientifique
Rolitetracycline has several scientific research applications:
Chemistry: It is used as a model compound in studies of tetracycline antibiotics and their derivatives.
Biology: this compound is employed in research on bacterial protein synthesis inhibition and antibiotic resistance mechanisms.
Medicine: It is used to treat infections caused by susceptible strains of bacteria, especially in cases requiring high concentrations or when oral administration is impractical
Industry: This compound is used in the development of new antibiotics and in studies of drug delivery systems.
Mécanisme D'action
Target of Action
Rolitetracycline, a broad-spectrum tetracycline antibiotic, primarily targets the 30S ribosomal protein S9 and 16S ribosomal RNA in bacteria . These targets play a crucial role in bacterial protein synthesis.
Mode of Action
This compound operates by passively diffusing through porin channels in the bacterial membrane. It then reversibly binds to the 30S ribosomal subunit, which prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
This compound belongs to Group 1 tetracyclines, characterized by poor absorption after food .
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth. This makes it effective as a broad-spectrum antibiotic, especially in cases requiring high concentrations or when oral administration is impractical .
Action Environment
The action of this compound, like other tetracyclines, can be influenced by environmental factors. For instance, the presence of tetracycline antibiotics in the environment can pose a threat to aquatic and terrestrial biodiversity due to their widespread use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may disrupt the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas, or vapors. They should avoid contacting with skin and eye. Personal protective equipment should be used. Chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Rolitetracycline interacts with the 30S ribosomal subunit in bacteria . It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By interfering with protein synthesis, this compound inhibits the growth and proliferation of bacteria . This includes both gram-positive and gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thus inhibiting protein synthesis . This action is reversible, allowing this compound to exert its effects in a controlled manner .
Temporal Effects in Laboratory Settings
It is known that this compound is more soluble and possibly less irritating to tissue than tetracycline . This suggests that this compound may have a more stable profile and less degradation over time .
Dosage Effects in Animal Models
Like other tetracyclines, this compound is likely to exhibit a dose-dependent effect, with increased efficacy at higher doses and potential for toxicity at excessively high doses .
Metabolic Pathways
It is known that this compound is a semisynthetic derivative of tetracycline . Therefore, it is likely that this compound shares similar metabolic pathways with other tetracyclines .
Transport and Distribution
This compound is transported into bacterial cells through passive diffusion via porin channels in the bacterial membrane . Once inside the cell, this compound binds to the 30S ribosomal subunit, which is distributed throughout the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the ribosomes within bacterial cells . By binding to the 30S ribosomal subunit, this compound is able to exert its effects on protein synthesis directly at the site of action .
Méthodes De Préparation
La rolitetracycline est synthétisée à partir de la tétracycline par condensation avec la pyrrolidine et le formaldéhyde. Le procédé implique la réaction de la tétracycline avec le méthylène-bis-pyrrolidine et le formaldéhyde ou le paraformaldéhyde. Cette réaction est généralement effectuée dans un solvant organique inerte, tel que l'éthanol, sous reflux .
Analyse Des Réactions Chimiques
La rolitetracycline subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction sont moins fréquentes pour la this compound.
Substitution : La réaction de Mannich utilisée dans sa synthèse est une réaction de substitution où le groupe amino de la tétracycline est substitué par un groupe pyrrolidinylméthyle
Les réactifs courants utilisés dans ces réactions comprennent le formaldéhyde, le paraformaldéhyde et la pyrrolidine. Le principal produit formé à partir de ces réactions est la this compound elle-même .
Applications de recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans des études sur les antibiotiques tétracycline et leurs dérivés.
Biologie : La this compound est utilisée dans la recherche sur l'inhibition de la synthèse protéique bactérienne et les mécanismes de résistance aux antibiotiques.
Médecine : Elle est utilisée pour traiter les infections causées par des souches bactériennes sensibles, en particulier dans les cas nécessitant des concentrations élevées ou lorsque l'administration orale est impossible
Mécanisme d'action
La this compound diffuse passivement à travers les canaux porines de la membrane bactérienne et se lie de manière réversible à la sous-unité ribosomale 30S. Cette liaison empêche l'attachement de l'ARN de transfert au complexe ARN messager-ribosome, interférant ainsi avec la synthèse protéique. Les principales cibles moléculaires sont la protéine ribosomale S9 30S et l'ARN ribosomique 16S .
Comparaison Avec Des Composés Similaires
La rolitetracycline fait partie de la classe des antibiotiques tétracycline, qui comprend des composés tels que :
- Tétracycline
- Oxytétracycline
- Chlortétracycline
- Déméclocycline
- Lymecycline
- Méthacycline
- Doxycycline
- Minocycline
Par rapport à ces composés, la this compound est unique en raison de sa nature semi-synthétique et de son utilisation spécifique dans les cas nécessitant des concentrations élevées ou une administration parentérale .
Propriétés
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRPFTXKQQLJF-IAHYZSEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |
| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023568 | |
| Record name | Rolitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |
| Record name | Rolitetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
751-97-3 | |
| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolitetracycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROLITETRACYCLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rolitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rolitetracycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLITETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















